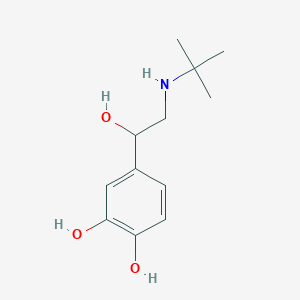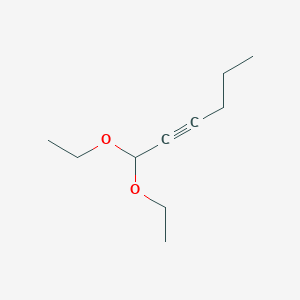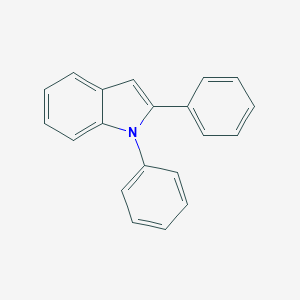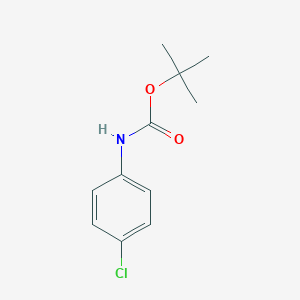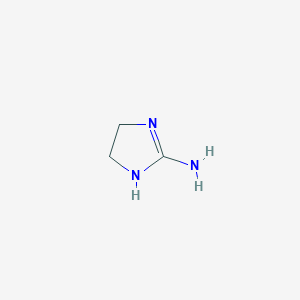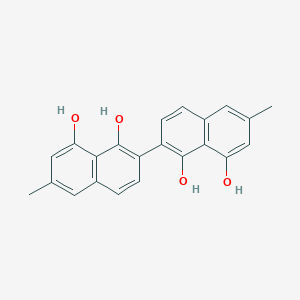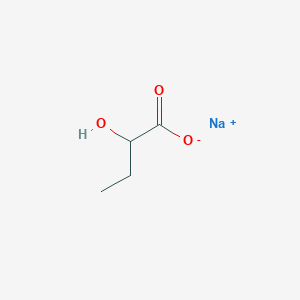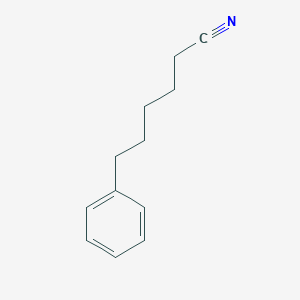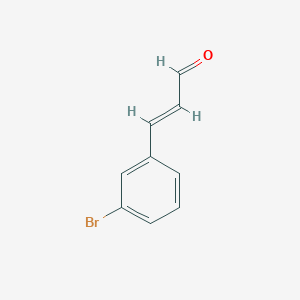
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
Overview
Description
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as 2’-Hydroxy-4’,6’-dimethylacetophenone . The molecular weight of this compound is 164.20 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone consists of a benzene ring substituted with two methyl groups, a hydroxyl group, and an acetyl group . The InChI code for this compound isInChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3 . Physical And Chemical Properties Analysis
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is a powder that is stored at room temperature . It has a melting point of 58-60°C . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 1 .Scientific Research Applications
Repellent Activities in Agriculture
“1-(2-Hydroxy-4,6-dimethylphenyl)ethanone”, also known as xanthoxyline, has been found to have significant repellent activities against three species of rice planthoppers . These include the brown planthopper (Nilaparvata lugens, BPH), white-backed planthopper (Sogatella furcifera, WBPH), and small brown planthopper (Laodelphax striatellus, SBPH) . The compound showed significant repellency to these pests under laboratory and greenhouse conditions at concentrations ranging from 10 to 1000 ppm . This suggests that xanthoxyline could be used as a bio-pesticide in sustainable agriculture, particularly in rice cultivation .
Potential Antibacterial Agent
The compound has potential antibacterial effects . While specific studies detailing these effects were not found in the search results, the antibacterial properties of similar phenolic compounds are well-documented in scientific literature. These compounds can inhibit the growth of bacteria by disrupting their cell walls and interfering with their metabolic processes.
Urease Inhibitory Effects
“1-(2-Hydroxy-4,6-dimethylphenyl)ethanone” also has potential urease inhibitory effects . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibitors of this enzyme can be used in the treatment of diseases caused by urease-producing bacteria.
Synthesis Applications
The compound has synthesis applications . It can serve as a starting material or intermediate in the synthesis of other complex organic compounds. Its chemical structure, which includes a phenolic hydroxyl group and a ketone group, makes it a versatile compound in organic synthesis.
Thermodynamic Properties
The compound’s thermodynamic properties have been critically evaluated . Knowledge of these properties is essential in various fields such as chemical engineering, materials science, and environmental science. They can provide valuable information about the compound’s stability, reactivity, and environmental impact.
Safety and Handling
The compound has a melting point of 58-60°C and is typically stored at room temperature . It is classified as a dangerous substance, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .
Safety and Hazards
The safety information for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone indicates that it may be harmful if swallowed and may cause skin irritation . It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOVDIBCPRZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167058 | |
| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | |
CAS RN |
16108-50-2 | |
| Record name | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetamidophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxy-4',6'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549XS9B8ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural characterization of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone?
A: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is an organic compound. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C10H12O2 [, ]. Spectroscopic analyses, including infrared, electronic absorption, 1H-NMR, 13C-NMR, and mass spectrometry, have been conducted to elucidate its structural properties [].
Q2: What insights do we have into the crystal structure of this compound?
A: X-ray analysis reveals that 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone crystallizes with two independent molecules in the unit cell [, ]. Although structurally similar, they exhibit distinct intermolecular interactions. One molecule interacts with a neighboring molecule through a pair of C-H···O hydrogen bonds. In contrast, the second molecule forms a π-π stacking interaction with its symmetry equivalent []. This difference in intermolecular interactions highlights the complex packing arrangements within the crystal structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





